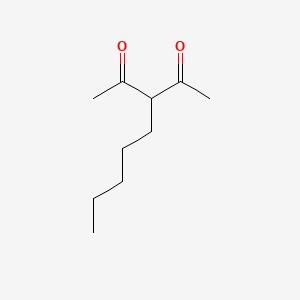

3-Pentylpentane-2,4-dione

Description

Significance of β-Diketones in Organic Synthesis and Coordination Chemistry

β-Diketones, or 1,3-diketones, are crucial intermediates and building blocks in organic synthesis. Their utility stems from the reactivity of the dicarbonyl moiety and the acidity of the methylene (B1212753) protons situated between the two carbonyl groups. This structural feature allows for the formation of stable enolates, which are key nucleophiles in a variety of carbon-carbon bond-forming reactions. ontosight.ai Consequently, β-diketones are precursors to a wide array of heterocyclic compounds, such as pyrazoles and isoxazoles, many of which exhibit important biological activities. researchgate.net

In the realm of coordination chemistry, β-diketones are highly valued as chelating ligands. The enol form of a β-diketone can be deprotonated to form a bidentate ligand that coordinates to a metal ion through its two oxygen atoms, forming a stable six-membered ring. This chelation enhances the stability of the resulting metal complex. These metal β-diketonate complexes have found applications as catalysts, in chemical vapor deposition for the preparation of thin films, and as luminescent materials. researchgate.net The properties of the metal complex can be fine-tuned by modifying the substituents on the β-diketone ligand.

Historical Context of Investigations into Substituted Pentane-2,4-dione Systems

The study of pentane-2,4-dione, commonly known as acetylacetone (B45752), and its derivatives has a long history in organic chemistry. wikipedia.org Early investigations focused on the tautomerism between the keto and enol forms, a fundamental concept in organic chemistry. The synthesis of substituted pentane-2,4-diones has historically been achieved through methods like the Claisen condensation. nih.gov Over the years, research has expanded to include a wide variety of substituents at the 3-position, leading to a vast library of compounds with diverse properties. These substituted derivatives have been instrumental in advancing the understanding of reaction mechanisms and have been utilized as intermediates in the synthesis of more complex molecules, including liquid crystals.

Current Research Frontiers Pertaining to 3-Pentylpentane-2,4-dione

While extensive research exists for β-diketones as a class, dedicated studies on this compound are more limited. Current interest in this and other substituted β-diketones lies in the exploration of their potential applications. Research is ongoing into the biological activities of various diketone derivatives, with some showing promise as antimicrobial and antifungal agents. ontosight.ai Furthermore, the use of specific substituted β-diketones as intermediates in the synthesis of pharmaceuticals and agrochemicals remains an active area of investigation. ontosight.ai For this compound specifically, its properties make it a candidate for further study in these areas, as well as in the development of new metal complexes with tailored catalytic or material properties.

Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | PubChem nih.gov |

| Molecular Formula | C10H18O2 | PubChem nih.gov |

| Molecular Weight | 170.25 g/mol | PubChem nih.gov |

| CAS Number | 27970-50-9 | PubChem nih.gov |

| SMILES | CCCCCC(C(=O)C)C(=O)C | PubChem nih.gov |

| InChI | InChI=1S/C10H18O2/c1-4-5-6-7-10(8(2)11)9(3)12/h10H,4-7H2,1-3H3 | PubChem nih.gov |

| InChIKey | RSYGAEISWXZUKM-UHFFFAOYSA-N | PubChem nih.gov |

Synonyms for this compound

| Synonym | Source |

| 3-(n-amyl)-2,4-pentanedione | PubChem nih.gov |

| 2,4-Pentanedione, 3-pentyl- | PubChem nih.gov |

| 3-Acetyl-2-octanone | PubChem nih.gov |

| 3-n-Amyl-2,4-pentanedione | PubChem nih.gov |

| 3-N-PENTYL-2,4-PENTANEDIONE | PubChem nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-pentylpentane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-4-5-6-7-10(8(2)11)9(3)12/h10H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSYGAEISWXZUKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C(=O)C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10182245 | |

| Record name | 3-Pentylpentane-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10182245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27970-50-9 | |

| Record name | 3-Pentyl-2,4-pentanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27970-50-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pentylpentane-2,4-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027970509 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 27970-50-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87949 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Pentylpentane-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10182245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-pentylpentane-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.307 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Pentylpentane-2,4-dione | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZJL7NZY4GE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 3 Pentylpentane 2,4 Dione and Its Advanced Analogues

Direct Synthesis Approaches for 3-Pentylpentane-2,4-dione

The direct synthesis of this compound primarily revolves around the functionalization of the parent dione (B5365651), pentane-2,4-dione (also known as acetylacetone).

While Claisen condensation is a cornerstone for the synthesis of the β-diketone moiety itself, its direct application for C-alkylation is less common than subsequent alkylation strategies. The fundamental Claisen condensation involves the reaction of an ester with a ketone in the presence of a strong base to form a β-diketone. For instance, the synthesis of the parent compound, pentane-2,4-dione, can be achieved through the self-condensation of ethyl acetate (B1210297) followed by reaction with acetone, or more efficiently through other routes. The synthesis of substituted β-diketones like 4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dione (Htta) via the Claisen condensation of 2-acetylthiophene (B1664040) and ethyl trifluoroacetate (B77799) illustrates the power of this method for creating the core structure. beilstein-journals.org Direct synthesis of this compound via a one-pot condensation approach is less documented, with alkylation of a pre-formed dione ring being the more prevalent and controllable method.

The most effective and widely reported method for preparing this compound is the direct alkylation of pentane-2,4-dione at the C-3 position. smolecule.com This reaction leverages the acidity of the methylene (B1212753) protons at C-3, which can be readily deprotonated by a base to form a nucleophilic enolate. This enolate then reacts with an alkylating agent, such as a pentyl halide, to form the C-C bond.

A significant challenge in this synthesis is controlling the selectivity between C-alkylation and a competing side reaction, O-alkylation, where the electrophile attacks the oxygen atom of the enolate. tandfonline.com The choice of base, solvent, and counter-ion can influence this ratio. Research has shown that using bases like potassium carbonate (K₂CO₃), often in a solvent like acetone, is a classic method. smolecule.comorgsyn.org More advanced procedures utilize cesium carbonate (Cs₂CO₃), which has been shown to be a highly effective base for the C-3 mono-alkylation of pentane-2,4-dione, even with higher molecular weight alkylating agents like bromoesters. tandfonline.comtandfonline.com

Another strategy to enhance reactivity involves the Finkelstein reaction, where less reactive alkyl chlorides are converted in situ to more reactive alkyl iodides, facilitating the alkylation process. researchgate.net The reaction conditions must be carefully optimized to minimize dialkylation, where a second pentyl group is added to the C-3 position. orgsyn.org

Below is a table summarizing various conditions reported for the C-3 mono-alkylation of pentane-2,4-dione, which is analogous to the synthesis of the target compound.

| Alkylating Agent | Base | Solvent | Conditions | Yield of Mono-C-Alkylated Product | Reference |

|---|---|---|---|---|---|

| Methyl Iodide | K₂CO₃ | Acetone | Reflux, 20 hours | 75-77% | orgsyn.org |

| Ethyl Bromoacetate | K₂CO₃ | Acetone | Reflux | 40% | tandfonline.com |

| Ethyl Bromoacetate | K₂CO₃ (99%) / Cs₂CO₃ (1%) | CH₂Cl₂ | Room Temp, 12 hours | 90% | tandfonline.com |

| Allyl Chloride + KI | K₂CO₃ | Methyl Isobutyl Ketone (MIBK) | Boiling Point | ~50% | researchgate.net |

Synthesis of Complex Molecules Utilizing this compound as a Precursor

The dual carbonyl functionality of this compound makes it an exceptionally versatile starting material for synthesizing more complex molecular architectures, particularly heterocyclic ring systems.

Cyclocondensation reactions involve the reaction of two or more functional groups, with the elimination of a small molecule like water or ammonia (B1221849), to form a ring. The 1,3-dicarbonyl moiety in this compound is an ideal substrate for such transformations.

Substituted pyridines are a critical class of heterocycles found in pharmaceuticals and agrochemicals. nih.gov The Bohlmann-Rahtz pyridine (B92270) synthesis is a classic example where a 1,3-dicarbonyl compound can react with an enamine and ammonia to form a pyridine ring. core.ac.uk

A specific and highly relevant synthesis starting from this compound involves its reaction with cyanothioacetamide. researchgate.netresearchgate.net This cyclocondensation reaction affords 4,6-dimethyl-5-pentyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile. researchgate.netresearchgate.net This transformation efficiently incorporates the pentyl-substituted dione backbone into a functionalized pyridine ring, which itself can be a precursor for further synthetic elaboration.

Fused heterocyclic systems often exhibit unique chemical and biological properties. Thienopyridines, which feature a thiophene (B33073) ring fused to a pyridine ring, are of significant interest in medicinal chemistry. researchgate.nettandfonline.com The pyridine derivative synthesized in the previous step serves as a key intermediate for the construction of a fused thienopyridine scaffold.

Specifically, the alkylation of 4,6-dimethyl-5-pentyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile can lead to the formation of 3-amino-4,6-dimethyl-5-pentylthieno[2,3-b]pyridines. researchgate.netresearchgate.net This subsequent reaction sequence, which involves the formation of a thiophene ring fused to the existing pyridine, is a powerful demonstration of how this compound acts as a foundational precursor for building complex, polycyclic heteroaromatic systems. The choice of alkylating agent and reaction conditions determines the final thieno[2,3-b]pyridine (B153569) product. researchgate.netresearchgate.net

The synthetic pathway is summarized in the table below.

| Starting Material | Key Reagent(s) | Intermediate/Product | Heterocyclic System Formed | Reference |

|---|---|---|---|---|

| This compound | Cyanothioacetamide | 4,6-dimethyl-5-pentyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile | Substituted Pyridine | researchgate.netresearchgate.net |

| 4,6-dimethyl-5-pentyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile | Alkylating Agents (e.g., haloacetonitriles) | 3-Amino-4,6-dimethyl-5-pentylthieno[2,3-b]pyridines | Fused Thienopyridine | researchgate.netresearchgate.net |

Role in the Elaboration of Diverse Organic Architectures

The substituted β-dicarbonyl scaffold of this compound makes it a valuable and versatile building block in organic synthesis. Its ability to act as a nucleophile, coupled with the reactivity of its two carbonyl groups, allows for its elaboration into a wide array of more complex organic architectures, particularly heterocyclic systems.

The presence of the C3-pentyl group enhances the lipophilicity of the molecule and its derivatives, a feature that can be advantageous in certain applications. smolecule.com The general reactivity of 3-alkylated pentane-2,4-diones is well-established, serving as a template for constructing larger molecular frameworks through various classical organic reactions.

Precursor for Heterocyclic Synthesis

A primary application of this compound in synthetic chemistry is as a precursor for the formation of heterocyclic compounds. smolecule.com The 1,3-dicarbonyl moiety is ideally suited for condensation reactions with dinucleophilic reagents to form five- and six-membered rings.

One significant pathway involves the reaction of this compound with cyanothioacetamide. This condensation reaction affords 4,6-dimethyl-5-pentyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile, a highly functionalized pyridine derivative. researchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.net This intermediate serves as a key scaffold for further synthetic transformations. For instance, alkylation of this thioxopyridine can lead to the formation of 2-alkylsulfanyl-4,6-dimethyl-5-pentylpyridine-3-carbonitriles or, under different conditions, can be used to construct fused heterocyclic systems like 3-amino-4,6-dimethyl-5-pentylthieno[2,3-b]pyridines. researchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.net The specific outcome is dependent on the choice of alkylating agent and reaction conditions. researchgate.netresearchgate.net

The versatility of the β-diketone scaffold is further highlighted in multicomponent reactions. For example, pentane-2,4-dione is a key reactant in the three-component coupling with phenacyl bromides and various amines (both alkyl and aryl) in an aqueous medium to synthesize substituted pyrroles. scirp.org This demonstrates the potential of its C-alkylated derivatives, such as this compound, to participate in similar convergent synthetic strategies to build complex heterocyclic structures. The synthesis of pyrazoles and isoxazoles through the reaction of 1,3-dicarbonyl compounds with hydrazine (B178648) or hydroxylamine, respectively, is a general and widely used procedure, applicable to 3-substituted pentane-2,4-diones. researchgate.netunirioja.es

The following table summarizes the synthesis of various heterocyclic architectures starting from this compound and its analogues.

| Starting Material | Reagent(s) | Product Architecture | Ref. |

| This compound | Cyanothioacetamide | 2-Thioxo-1,2-dihydropyridine | researchgate.netresearchgate.net |

| 4,6-Dimethyl-5-pentyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile | Alkylating agents | 2-Alkylsulfanyl-pyridine / Thieno[2,3-b]pyridine | researchgate.netresearchgate.net |

| 3-[(Alkylsulfanyl)methyl]pentane-2,4-dione | Phenylhydrazine | 1H-Pyrazole | researchgate.net |

| 3-Substituted pentane-2,4-dione | Hydrazine / Hydroxylamine | Pyrazole / Isoxazole | unirioja.es |

| Pentane-2,4-dione | Phenacyl bromide, Amine | Pyrrole | scirp.org |

Participation in Carbon-Carbon Bond-Forming Reactions

Beyond heterocycle synthesis, the active methylene proton in this compound allows it to participate in fundamental carbon-carbon bond-forming reactions, such as Knoevenagel condensations and Michael additions. These reactions are cornerstones of organic synthesis for building molecular complexity.

The Knoevenagel condensation involves the reaction of a compound with an active methylene group (like a β-diketone) with an aldehyde or ketone, typically catalyzed by a weak base, to form an α,β-unsaturated product after dehydration. wikipedia.orgsigmaaldrich.com While specific examples involving this compound are not detailed in the surveyed literature, its analogue, pentane-2,4-dione (acetylacetone), readily undergoes Knoevenagel condensation with aldehydes, such as furfural, to produce fuel precursors like 3-(furan-2-ylmethylene)pentane-2,4-dione. sciensage.info This reaction highlights the capability of the 3-alkylated pentane-2,4-dione scaffold to be used in similar condensations to create conjugated systems. sciensage.infomdpi.com

The Michael addition , or conjugate addition, is another key reaction where a nucleophile, such as the enolate of this compound, adds to an α,β-unsaturated carbonyl compound (a Michael acceptor). wikipedia.orgmasterorganicchemistry.com This 1,4-addition is a powerful method for forming carbon-carbon bonds in a mild and efficient manner. wikipedia.orglscollege.ac.in The enolates derived from β-dicarbonyl compounds are particularly effective Michael donors. chemistrysteps.com This reaction provides a pathway to elaborate the pentyl-substituted diketone into more complex acyclic or cyclic structures, for example, by creating a 1,5-dicarbonyl system which can then undergo further intramolecular reactions. masterorganicchemistry.com

The table below provides an overview of the types of C-C bond-forming reactions applicable to the this compound scaffold.

| Reaction Type | Reactant 1 (Donor) | Reactant 2 (Acceptor/Electrophile) | General Product | Ref. |

| Knoevenagel Condensation | Active methylene compound (e.g., Pentane-2,4-dione) | Aldehyde / Ketone | α,β-Unsaturated dicarbonyl compound | wikipedia.orgsciensage.info |

| Michael Addition | Enolate of β-dicarbonyl compound | α,β-Unsaturated carbonyl compound | 1,5-Dicarbonyl compound | wikipedia.orgmasterorganicchemistry.com |

| C-Alkylation | Enolate of β-dicarbonyl compound | Alkyl halide | 3,3-Dialkylated pentane-2,4-dione | pressbooks.pubpressbooks.pub |

These synthetic routes underscore the utility of this compound and its analogues as versatile intermediates, enabling the construction of diverse and complex molecular architectures for various scientific applications.

Mechanistic Studies and Chemical Reactivity of 3 Pentylpentane 2,4 Dione

Enolate Chemistry and its Role in Chemical Transformations of 3-Pentylpentane-2,4-dione

The presence of a methylene (B1212753) group (CH₂) situated between two carbonyl groups is a key structural feature of 1,3-diketones like this compound. vaia.com This positioning makes the hydrogen atoms on the central carbon acidic due to the electron-withdrawing nature of the adjacent carbonyls. vaia.com

Treatment with a base results in the deprotonation of this alpha-carbon, leading to the formation of a resonance-stabilized enolate ion. vaia.commasterorganicchemistry.com This enolate is a crucial intermediate in many organic transformations, acting as a potent nucleophile. vaia.combham.ac.uk The stability of the enolate ion is enhanced by the delocalization of the negative charge onto the two oxygen atoms. masterorganicchemistry.com

The formation of the enolate is a critical step that dictates the subsequent reactivity of the molecule. bham.ac.uk Enolates are ambident nucleophiles, meaning they can react at either the carbon or the oxygen atom. bham.ac.uk The site of reaction is often determined by the nature of the electrophile, with soft electrophiles favoring reaction at the carbon and hard electrophiles at the oxygen. bham.ac.uk

Reaction Pathways of this compound with Nucleophiles and Electrophiles

As a consequence of its ability to form a stable enolate, this compound readily participates in reactions with a variety of electrophiles. masterorganicchemistry.com The enolate, with its nucleophilic carbon, can attack electrophilic centers, leading to the formation of new carbon-carbon bonds. vaia.com Common electrophiles that react with enolates include alkyl halides, carbonyl compounds, and halogens. masterorganicchemistry.comyoutube.com

The reaction with alkyl halides results in the alkylation of the α-carbon, while reaction with aldehydes or ketones leads to aldol-type addition products. masterorganicchemistry.com Halogenation of the α-carbon can also be achieved by reacting the enolate with halogens like bromine, chlorine, or iodine. masterorganicchemistry.com

Conversely, the carbonyl carbons of this compound are electrophilic and can be attacked by nucleophiles. However, the formation of the enolate under basic conditions is the more dominant reactive pathway. vaia.comlibretexts.org

Derivatization Reactions and Functional Group Interconversions of this compound

The reactivity of this compound allows for a range of derivatization reactions and functional group interconversions. These transformations are valuable for synthesizing more complex molecules for various applications, including pharmaceuticals and agrochemicals. ontosight.ai

One common derivatization involves the formation of metal complexes. The enolate of this compound can act as a bidentate ligand, coordinating to metal ions through its two oxygen atoms. This property is characteristic of β-diketones and is utilized in the synthesis of various metal acetylacetonate (B107027) complexes.

Furthermore, the carbonyl groups can undergo reactions typical of ketones. For instance, they can be reduced to hydroxyl groups or converted to other functional groups through reactions such as reductive amination.

Stability and Decomposition Mechanisms in Various Chemical Environments

The stability of this compound can be influenced by the chemical environment. While generally stable, its decomposition can be initiated under certain conditions. For instance, in the presence of strong acids or bases, or at elevated temperatures, the compound may undergo degradation.

Mechanistic studies on related diones suggest that decomposition pathways can involve rearrangements or cleavage of the carbon-carbon bonds within the molecule. For example, some dithiazolidine-diones have been shown to rearrange upon prolonged melting or to be desulfurized with certain reagents. nih.gov While the specific decomposition pathways for this compound are not extensively detailed in the provided search results, the general principles of dione (B5365651) chemistry suggest that such pathways are plausible.

The stability is also relevant in analytical methods, such as high-performance liquid chromatography (HPLC), where the mobile phase composition can affect the compound's integrity during analysis. sielc.com

Tautomeric Equilibria and Proton Dynamics of 3 Pentylpentane 2,4 Dione

Keto-Enol Tautomerism in Condensed and Gaseous Phases

Like other β-diketones, 3-pentylpentane-2,4-dione exists as a mixture of its keto and enol tautomers. pearson.comencyclopedia.pub In the condensed phase (liquid or in solution), the equilibrium between these forms is dynamic. The diketo tautomer possesses two carbonyl groups, while the enol tautomer features a hydroxyl group and a carbon-carbon double bond, forming a conjugated system. pearson.com The interconversion between the keto and enol forms is typically slow on the NMR timescale, allowing for the quantification of each tautomer. missouri.edubiopchem.education

Factors Governing Tautomeric Preferences of this compound

The preference for either the keto or enol form of this compound is not arbitrary but is governed by a combination of electronic and environmental factors.

Role of Intramolecular Hydrogen Bonding

A primary stabilizing factor for the enol tautomer is the formation of a strong intramolecular hydrogen bond between the hydroxyl proton and the oxygen atom of the nearby carbonyl group. semanticscholar.orgvaia.com This interaction creates a pseudo-aromatic six-membered ring, which significantly lowers the energy of the enol form. vaia.com The strength of this hydrogen bond is a key determinant of the enol content. mdpi.com The formation of this bond is enthalpically favorable but can lead to a decrease in entropy. missouri.edu

Experimental Determination of Tautomeric Ratios

The most common and powerful technique for determining the ratio of keto and enol tautomers is Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR. missouri.edubiopchem.education Because the interconversion between the keto and enol forms is slow on the NMR timescale, distinct signals for the protons in each tautomer can be observed and integrated. biopchem.education For example, the enolic hydroxyl proton gives a characteristic signal at a low field. semanticscholar.org By comparing the integration of signals corresponding to the keto and enol forms, their relative concentrations can be calculated. biopchem.education

Other spectroscopic methods, such as UV-Vis spectroscopy, can also be employed to determine tautomeric equilibrium constants. semanticscholar.org This method relies on the different absorption characteristics of the keto and enol forms. semanticscholar.org

A study on 3-alkylpentane-2,4-diones in aqueous solution at 25°C provided the following thermodynamic keto-enol equilibrium constants (KT = [EH]/[CH]):

| Alkyl Group (R) | Equilibrium Constant (KT x 10²) |

| Methyl | 3.61 |

| Ethyl | Not specified |

| n-Propyl | Not specified |

| n-Butyl | Not specified |

| Isopropyl | 0.26 |

Table adapted from research on keto-enol equilibria in aqueous solutions. rsc.org

Computational Modeling of Tautomeric Conversion Pathways and Energy Barriers

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for studying the tautomerism of β-dicarbonyl compounds. orientjchem.orgresearchgate.net These methods allow for the calculation of the geometries and relative stabilities of the keto and enol tautomers, as well as the transition state connecting them. researchgate.net

Theoretical studies on related β-diketones have shown that the keto form can be more stable than the enol form in both the gas phase and in solution, depending on the specific substituents and the level of theory used. orientjchem.org For example, a computational study on 3-phenyl-2,4-pentanedione (B1582117) found the keto form to be more stable. orientjchem.org

Computational models can also elucidate the pathway of the intramolecular proton transfer. For some β-diketones, this transfer is thought to proceed through a four-membered ring transition state. orientjchem.orgresearchgate.net The energy barrier for this interconversion can be calculated, providing insight into the kinetics of the tautomerization process. orientjchem.org These calculations have shown that the energy barrier can be influenced by the solvent, with polar solvents sometimes leading to a higher barrier. orientjchem.org For instance, in the case of 3-phenyl-2,4-pentanedione, the calculated energy barrier for tautomerization was found to be slightly higher in water and methanol (B129727) compared to the gas phase or nonpolar solvents. orientjchem.org

Coordination Chemistry and Metal Complexation of 3 Pentylpentane 2,4 Dione

3-Pentylpentane-2,4-dione as a Chelating Ligand

This compound, much like its parent compound acetylacetone (B45752), exists in a tautomeric equilibrium between its keto and enol forms. The enol form is particularly significant for coordination chemistry. Deprotonation of the enolic hydroxyl group yields the monoanionic enolate, which acts as a powerful bidentate chelating agent.

The two oxygen atoms of the enolate coordinate to a metal ion to form a highly stable six-membered chelate ring. researchgate.net This ring structure benefits from electron delocalization across the O-C-C-C-O backbone, which imparts quasi-aromatic character and enhances the stability of the resulting metal complex. wikipedia.org The general structure of a metal complex with a β-diketonate ligand is shown below.

The presence of the pentyl group at the central carbon (C3) atom influences the ligand's properties. As an electron-donating alkyl group, it can slightly increase the basicity (pKa) of the ligand compared to unsubstituted acetylacetone. This electronic effect may, in turn, affect the stability constants of its metal complexes. Furthermore, the steric bulk of the pentyl group can play a significant role in the coordination sphere, influencing the geometry of the resulting complexes and their interaction with other ligands or solvent molecules. Studies on various 3-substituted β-diketones have demonstrated that both electronic and steric factors are crucial in determining the properties of their metal complexes. researchgate.net

Synthesis and Structural Characterization of Metal Complexes Derived from this compound

The synthesis of metal complexes with 3-pentylpentane-2,4-dionate generally follows well-established procedures developed for acetylacetonate (B107027) complexes. These methods typically involve the reaction of a metal salt with the β-diketone ligand in a suitable solvent, often with the addition of a base to facilitate the deprotonation of the ligand.

Transition metal complexes of this compound can be synthesized using methods analogous to those for acetylacetone. wikipedia.org For instance, the synthesis of tris(acetylacetonato)cobalt(III) is achieved by reacting cobalt(II) carbonate with acetylacetone in the presence of an oxidizing agent like hydrogen peroxide. wikipedia.org A similar strategy would be applicable for preparing the 3-pentylpentane-2,4-dionate analogue.

The general reaction for the formation of these complexes can be represented as: Mz+ + z C10H17O2- → M(C10H17O2)z

The following table summarizes the expected complexes and their typical synthesis routes.

| Metal Ion | Expected Complex Formula | Typical Synthesis Method | Anticipated Color |

|---|---|---|---|

| Copper(II) | Cu(C10H17O2)2 | Reaction of a Cu(II) salt (e.g., copper(II) acetate) with the ligand in a solvent like methanol (B129727) or ethanol. nih.gov | Blue to green |

| Nickel(II) | Ni(C10H17O2)2(H2O)2 | Reaction of a Ni(II) salt (e.g., nickel(II) chloride) with the ligand and a base like sodium acetate (B1210297) in an aqueous or alcoholic medium. | Green |

| Iron(III) | Fe(C10H17O2)3 | Reaction of an Fe(III) salt (e.g., iron(III) chloride) with the ligand in the presence of a base like sodium acetate. magritek.com | Deep red |

| Chromium(III) | Cr(C10H17O2)3 | Reaction of a Cr(III) salt (e.g., chromium(III) chloride) with the ligand, often requiring heating. wikipedia.org | Dark red to violet |

| Cobalt(II/III) | Co(C10H17O2)3 | Reaction of a Co(II) salt (e.g., cobalt(II) carbonate) with the ligand in the presence of an oxidant (H2O2). wikipedia.org | Green |

| Zinc(II) | Zn(C10H17O2)2(H2O)n | Reaction of a Zn(II) salt (e.g., zinc(II) acetate) with the ligand in a suitable solvent. | White/colorless |

The coordination geometry of metal complexes with 3-pentylpentane-2,4-dionate is dictated by the coordination number and electronic configuration of the central metal ion, analogous to acetylacetonate complexes. wikipedia.orgresearchgate.net

Octahedral Complexes : For trivalent metals like Fe(III), Cr(III), and Co(III), the typical complex formed is of the type M(L)₃. In these cases, the three bidentate ligands coordinate to the metal center, resulting in a six-coordinate, octahedral geometry. These complexes, having D₃ symmetry, are chiral and exist as a racemic mixture of Δ and Λ enantiomers. wikipedia.org

Square Planar/Tetrahedral/Octahedral Complexes : For divalent metals, the geometry is more varied. Copper(II) complexes, Cu(L)₂, are generally square planar, although slight tetrahedral distortions can occur. nih.gov Divalent nickel(II) can form green, paramagnetic octahedral complexes like [Ni(L)₂(H₂O)₂] by coordinating two water molecules. Anhydrous Ni(L)₂ complexes are known to trimerize to achieve octahedral coordination for each nickel ion. Zinc(II), with its d¹⁰ configuration, typically forms tetrahedral or octahedral complexes.

Derivatives of this compound in Advanced Ligand Design

The core structure of this compound serves as a versatile platform for the synthesis of more elaborate, multidentate ligands. By introducing additional functional groups, typically through reactions at the carbonyl carbons or by modifying the pentyl substituent, ligands with higher denticity and specific coordination preferences can be designed.

Schiff base condensation is a powerful method for extending the ligand framework. While direct condensation with the carbonyls of this compound is challenging due to their relative unreactivity, analogues such as 3-formylacetylacetone (B1258551) are excellent precursors. The reaction of 3-formylacetylacetone with primary amines (R-NH₂) yields enamine ligands with an aminomethylene-pentane-2,4-dione core. iucr.org

A similar approach involves the condensation of a diamine with the carbonyl groups of two β-diketone units, leading to the formation of tetradentate Schiff base ligands. These N₂O₂ donor ligands are highly effective in complexing transition metals.

Building upon Schiff base chemistry, various tetradentate and multidentate ligand systems can be constructed. A notable example is the synthesis of a tetradentate [N₄O₄] ligand from the reaction of 3-(ethoxymethylene)pentane-2,4-dione (B1267616) (an analogue of this compound) with 3,3'-diaminobenzidine. This ligand has been shown to form a stable, four-coordinate tetrahedral complex with Nickel(II). researchgate.net

Another strategy involves using pentane-2,4-dione bis(S-methylisothiosemicarbazone) as a tetradentate ligand, which coordinates to metals like cobalt through its nitrogen and sulfur donors. acs.org By applying these synthetic principles, one could envision linking two this compound units through a diamine bridge to create N₂O₂ tetradentate ligands. The pentyl groups would add significant lipophilicity to the resulting metal complexes, potentially enhancing their solubility in nonpolar organic solvents. These complex ligand systems are of great interest for applications in catalysis and materials science. nih.govresearchgate.netcumhuriyet.edu.tr

The table below presents examples of advanced ligands derived from β-diketone analogues.

| Ligand Type | Precursor (Analogue) | Bridging Unit/Reaction | Resulting Ligand Class | Reference |

|---|---|---|---|---|

| Schiff Base | 3-Formylacetylacetone | Condensation with primary amines | Bidentate (N,O) or higher | iucr.org |

| Tetradentate Schiff Base | 3-(Ethoxymethylene)pentane-2,4-dione | Condensation with 3,3'-diaminobenzidine | Tetradentate (N₄O₄) | researchgate.net |

| Tetradentate Thiosemicarbazone | Pentane-2,4-dione | Condensation with S-methylisothiosemicarbazide | Tetradentate (N,N,N,N) | acs.org |

| Tetradentate Schiff Base | Salicylaldehyde derivatives | Condensation with 3,4-diaminobenzophenone | Tetradentate (N₂O₂) | cumhuriyet.edu.trresearchgate.net |

Applications in the Construction of Supramolecular Architectures with Metal Ions

The field of supramolecular chemistry focuses on the design and synthesis of large, well-defined chemical structures from smaller molecular building blocks, held together by non-covalent interactions. A key strategy in this field is the use of metal ions to direct the self-assembly of organic ligands into complex architectures such as coordination polymers, metal-organic frameworks (MOFs), and discrete polynuclear complexes. These materials are of significant interest due to their potential applications in gas storage, catalysis, sensing, and molecular recognition.

The foundational ligands for many of these structures are β-diketones, which are known for their ability to form stable chelate rings with a wide variety of metal ions. The steric and electronic properties of the substituents on the β-diketonate backbone can be systematically varied to control the geometry and dimensionality of the resulting supramolecular assembly.

However, based on a comprehensive review of available scientific literature, there is a notable absence of specific research dedicated to the use of this compound as a primary building block for the construction of such supramolecular architectures. While the synthesis of its simple metal complexes for applications in catalysis has been noted, detailed studies on its self-assembly with metal ions to form extended, ordered structures are not documented in accessible research findings.

One source briefly alludes to the potential use of this compound in the field of metal-organic frameworks, but does not provide specific examples, synthetic details, or structural characterization of any resulting materials. The bulky and flexible pentyl group at the 3-position of the pentane-2,4-dione ligand would be expected to influence the packing of the resulting metal complexes and could potentially hinder the formation of highly ordered, crystalline supramolecular structures. This steric hindrance might be a contributing factor to the apparent lack of research in this area compared to smaller or more rigid β-diketonate ligands.

Consequently, no detailed research findings or data tables on the application of this compound in the construction of supramolecular architectures with metal ions can be presented. This remains an unexplored area within the broader field of crystal engineering and metallosupramolecular chemistry.

Advanced Spectroscopic and Crystallographic Characterization of 3 Pentylpentane 2,4 Dione and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is an essential tool for the structural determination of β-diketones like 3-pentylpentane-2,4-dione. A critical aspect of its structure is the existence of keto-enol tautomerism. In solution, the compound exists as an equilibrium mixture of the diketo form and the enol form. This equilibrium is typically slow on the NMR timescale, which allows for the simultaneous observation and characterization of both tautomers in the same spectrum. nih.govencyclopedia.pub

Figure 1: Keto-enol tautomerism in this compound.

One-dimensional NMR provides fundamental information about the chemical environment of each proton and carbon atom in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum displays distinct signals for the keto and enol forms. For the asymmetric diketo tautomer , a key signal is the methine proton at the C3 position, which is coupled to the adjacent methylene (B1212753) protons of the pentyl group. The two acetyl methyl groups are chemically non-equivalent and appear as separate singlets. The signals for the n-pentyl group protons appear in the typical aliphatic region.

For the enol tautomer , a rapid intramolecular proton exchange between the two oxygen atoms makes the molecule effectively symmetric on the NMR timescale. nih.govnanalysis.com This results in a single, sharp signal for the two equivalent acetyl methyl groups. A characteristic, broad signal appears at a significant downfield shift (typically >15 ppm), corresponding to the hydrogen-bonded enolic proton.

¹³C NMR Spectroscopy: In the carbon spectrum, the diketo form is characterized by two distinct carbonyl carbon signals in the range of 200-210 ppm. The central C3 carbon (methine) appears further upfield. For the symmetric enol form , the two carbons involved in the enol system (C2 and C4) become equivalent, giving rise to a single signal at a chemical shift intermediate between a typical ketone and an enol ether (around 190 ppm). The number of unique carbon signals in the spectrum can confirm the presence and ratio of the two tautomers. libretexts.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃ Predicted values are based on established chemical shift ranges for functional groups and data from analogous structures.

| Tautomer | Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Diketo | Acetyl CH₃ (C1, C5) | ~2.2 (two singlets) | ~30 |

| Carbonyl C=O (C2, C4) | - | ~203 | |

| Methine CH (C3) | ~3.6 (triplet) | ~65 | |

| Pentyl CH₂ (α) | ~1.9 (multiplet) | ~28 | |

| Pentyl (CH₂)₃ (β, γ, δ) | ~1.3 (multiplet) | ~32, ~26, ~22 | |

| Pentyl CH₃ (ε) | ~0.9 (triplet) | ~14 | |

| Enol | Acetyl CH₃ (C1, C5) | ~2.0 (one singlet) | ~25 |

| Enol C=C (C2, C4) | - | ~191 | |

| Central C (C3) | - | ~100 | |

| Enolic OH | >15 (broad singlet) | - | |

| Pentyl CH₂ (α) | ~2.2 (triplet) | ~29 | |

| Pentyl (CH₂)₃ (β, γ, δ) | ~1.4 (multiplet) | ~32, ~26, ~22 | |

| Pentyl CH₃ (ε) | ~0.9 (triplet) | ~14 |

2D NMR experiments are indispensable for unambiguously assigning the signals from the 1D spectra and confirming the connectivity of the carbon skeleton. sdsu.eduscribd.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For the diketo tautomer of this compound, a key correlation (cross-peak) would be observed between the methine proton at C3 and the adjacent methylene protons of the pentyl group. It would also clearly map the connectivity within the pentyl chain itself, from the α-methylene to the terminal methyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, providing a direct link between the ¹H and ¹³C spectra. scribd.com It simplifies assignment by definitively pairing proton signals with their corresponding carbon signals listed in Table 1. For example, the singlet for the enol's methyl protons at ~2.0 ppm would show a cross-peak to the carbon signal at ~25 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial as it shows correlations between protons and carbons over two to three bonds (²J and ³J couplings). youtube.com This technique allows for the mapping of the entire molecular structure. Key correlations for the diketo form would include:

A cross-peak from the methyl protons (C1, C5) to the carbonyl carbons (C2, C4).

A cross-peak from the methine proton (C3) to the carbonyl carbons (C2, C4) and the acetyl methyl carbons (C1, C5).

Correlations from the α-protons of the pentyl group to the central C3 carbon.

Dynamic NMR (DNMR) is used to study the kinetics and thermodynamics of the keto-enol tautomerism. nih.govcdnsciencepub.com The relative concentrations of the keto and enol forms, and thus the equilibrium constant (Keq), can be readily determined by integrating the well-resolved signals corresponding to each tautomer in the ¹H NMR spectrum. nanalysis.com

Furthermore, variable-temperature (VT) NMR experiments can provide deeper insights. By acquiring spectra at different temperatures, one can observe changes in the equilibrium position. A van't Hoff plot (ln(Keq) vs. 1/T) can then be constructed to determine the thermodynamic parameters of the equilibrium, such as the change in enthalpy (ΔH°) and entropy (ΔS°). rsc.org These studies can also reveal information about the kinetics of the interconversion by analyzing the line-broadening of signals as the temperature approaches the point of coalescence, where the exchange rate becomes comparable to the NMR timescale.

Mass Spectrometry for Precise Molecular Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique that provides information on the molecular weight and structural features of a compound based on the mass-to-charge ratio (m/z) of its ions.

GC-MS is a hyphenated technique ideal for separating and identifying volatile compounds like this compound from a mixture. gcms.czchromatographyonline.com The sample is first injected into a gas chromatograph, where it is vaporized and separated based on its boiling point and affinity for the GC column's stationary phase. The compound elutes at a characteristic retention time.

Upon entering the mass spectrometer, the molecule is ionized, typically by electron ionization (EI), which generates a positively charged molecular ion (M⁺•) and various fragment ions. The mass spectrum of this compound would show a molecular ion peak at m/z = 170. The fragmentation pattern is dictated by the structure, with cleavage of the weakest bonds and formation of the most stable ions being favored. libretexts.orgslideshare.net Key fragmentation pathways for β-diketones include α-cleavage, the scission of the C-C bond adjacent to a carbonyl group.

Common fragmentation patterns include:

Loss of an acetyl radical (•COCH₃): [M - 43]⁺ leading to a peak at m/z 127.

Formation of the acetyl cation (CH₃CO⁺): A prominent peak at m/z 43. libretexts.org

Loss of the pentyl radical (•C₅H₁₁): [M - 71]⁺ resulting in a fragment at m/z 99.

McLafferty Rearrangement: Involving the transfer of a γ-hydrogen from the pentyl chain to a carbonyl oxygen, followed by cleavage, which can lead to characteristic neutral losses.

Table 2: Predicted Key Fragments in the Electron Ionization Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion | Formation Pathway |

| 170 | [C₁₀H₁₈O₂]⁺• | Molecular Ion (M⁺•) |

| 127 | [M - CH₃CO]⁺ | α-cleavage, loss of acetyl radical |

| 99 | [M - C₅H₁₁]⁺ | α-cleavage, loss of pentyl radical |

| 71 | [C₅H₁₁]⁺ | Pentyl cation |

| 43 | [CH₃CO]⁺ | Acetyl cation (often the base peak) |

While standard MS provides nominal integer masses, High-Resolution Mass Spectrometry (HRMS) can measure the mass of an ion with extremely high accuracy, typically to four or more decimal places. This precision allows for the determination of a compound's unique elemental formula.

For this compound, the molecular formula is C₁₀H₁₈O₂. Using the exact masses of the most abundant isotopes (¹²C, ¹H, and ¹⁶O), the calculated monoisotopic mass is 170.13068 Da. nih.gov An HRMS measurement yielding a mass very close to this value (e.g., 170.1307) would confirm the elemental formula C₁₀H₁₈O₂, distinguishing it from other potential isomers or compounds with the same nominal mass but different elemental compositions.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful, non-destructive method for identifying functional groups and providing a unique "molecular fingerprint" of a compound. For this compound, these techniques are crucial for confirming its molecular structure, particularly the state of its β-dicarbonyl core, which can exist in keto-enol tautomeric forms.

Like other β-diketones, this compound is expected to exhibit a tautomeric equilibrium between its diketo form and a more stable enolic form, which features an intramolecular hydrogen bond. The vibrational spectra are highly sensitive to this equilibrium.

The Infrared (IR) spectrum is based on the absorption of infrared radiation at frequencies corresponding to the vibrational modes of the molecule. Key absorptions for the enol form of this compound would include:

A very broad O-H stretching band in the 3200-2500 cm⁻¹ region, characteristic of a strong intramolecular hydrogen bond.

Aliphatic C-H stretching vibrations from the pentyl and methyl groups, typically appearing between 3000 and 2850 cm⁻¹.

A strong, sharp absorption band in the 1700-1540 cm⁻¹ region. This band is often a composite of C=O (carbonyl) and C=C (enolic) stretching vibrations, which are coupled due to resonance within the chelated ring structure. The position of this band is a sensitive indicator of the hydrogen bond strength.

C-H bending vibrations for the methyl and methylene groups appear in the 1470-1350 cm⁻¹ range.

Raman spectroscopy , which measures the inelastic scattering of monochromatic light, provides complementary information. While the O-H stretch is typically weak in Raman spectra, the C=O and C=C stretching vibrations give rise to strong Raman bands. This makes Raman spectroscopy particularly useful for studying the delocalized π-system of the enol ring. The symmetric vibrations of the alkyl framework are also often more prominent in the Raman spectrum compared to the IR spectrum.

Due to the scarcity of published experimental spectra for this compound specifically, the following table presents characteristic vibrational frequencies based on extensive studies of its parent compound, acetylacetone (B45752), and other 3-substituted derivatives. researchgate.netnih.govnih.gov These values provide a reliable estimation of where the key functional group absorptions for this compound would be expected.

Interactive Data Table: Representative Vibrational Frequencies for a 3-Alkyl-pentane-2,4-dione (Enol Form)

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) | Notes |

|---|---|---|---|---|

| O-H Stretch (H-bonded) | 3200 - 2500 | Strong, Broad | Weak | The broadness is a hallmark of strong intramolecular hydrogen bonding. |

| C-H Stretch (Alkyl) | 3000 - 2850 | Medium to Strong | Medium to Strong | Arises from the pentyl and methyl groups. |

| C=O / C=C Coupled Stretch | 1700 - 1540 | Very Strong | Strong | A key feature of the conjugated keto-enol system. |

| CH₃ / CH₂ Bending | 1470 - 1350 | Medium | Medium | Includes symmetric and asymmetric deformation modes. |

| C-C Stretch | 1250 - 1100 | Medium | Medium | Skeletal vibrations of the carbon backbone. |

| In-plane O-H Bend | 1450 - 1300 | Medium, Broad | Weak | Often coupled with other modes in the fingerprint region. |

X-ray Diffraction for Definitive Solid-State Structure Determination

X-ray diffraction (XRD) stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides definitive proof of the molecular structure, including bond lengths, bond angles, and intermolecular interactions, which are unobtainable through spectroscopy alone.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for molecular structure determination. The technique requires a well-ordered, single crystal of the material, which, when irradiated with a monochromatic X-ray beam, diffracts the X-rays in a unique pattern. By analyzing the positions and intensities of these diffracted spots, a complete three-dimensional electron density map of the unit cell can be constructed, leading to the precise coordinates of each atom.

For a molecule like this compound, an SC-XRD analysis would definitively confirm:

The existence of the enol tautomer in the solid state.

The precise bond lengths of the C=C and C=O bonds within the six-membered ring, providing insight into the degree of electron delocalization.

The geometry of the intramolecular hydrogen bond, including the O···O distance and the O-H···O angle.

The specific conformation of the pentyl group relative to the planar diketone ring.

The way in which individual molecules pack together in the crystal lattice, revealing any significant intermolecular interactions such as van der Waals forces or weaker C-H···O hydrogen bonds.

Interactive Data Table: Representative Single-Crystal XRD Parameters for a 3-Substituted Pentane-2,4-dione Derivative Data based on a known, closely related structure researchgate.net and presented for illustrative purposes.

| Parameter | Example Value | Description |

|---|---|---|

| Chemical Formula | C₁₁H₁₁N₃O₂ | The elemental composition of the molecule in the unit cell. |

| Crystal System | Triclinic | The crystal system describes the symmetry of the unit cell. |

| Space Group | P-1 | The space group defines the symmetry elements within the unit cell. |

| a (Å) | 5.89 | Length of the 'a' axis of the unit cell. |

| b (Å) | 10.61 | Length of the 'b' axis of the unit cell. |

| c (Å) | 14.07 | Length of the 'c' axis of the unit cell. |

| α (°) | 92.59 | Angle between the 'b' and 'c' axes. |

| β (°) | 101.14 | Angle between the 'a' and 'c' axes. |

| γ (°) | 91.65 | Angle between the 'a' and 'b' axes. |

| Volume (ų) | 861.5 | The volume of a single unit cell. |

Powder X-ray Diffraction for Crystalline Phase Identification

Powder X-ray diffraction (PXRD) is a versatile technique used to analyze microcrystalline or powdered samples. nist.gov Instead of using a single crystal, PXRD uses a large number of randomly oriented crystallites. The resulting diffraction pattern is a plot of X-ray intensity versus the diffraction angle (2θ). nih.gov

This pattern serves as a unique fingerprint for a specific crystalline phase. The primary applications of PXRD for a compound like this compound include:

Phase Identification: The obtained PXRD pattern can be compared against a database or a pattern calculated from single-crystal data to confirm the identity of a bulk sample.

Purity Analysis: The presence of crystalline impurities will result in additional peaks in the diffraction pattern, allowing for a qualitative and sometimes semi-quantitative assessment of sample purity.

Polymorph Screening: Different crystalline forms (polymorphs) of the same compound will produce distinct PXRD patterns. PXRD is a critical tool in identifying and characterizing different polymorphs, which can have different physical properties.

Monitoring Solid-State Reactions: Changes in the PXRD pattern can be used to follow the progress of solid-state transformations or reactions.

The technique is significantly faster and requires much less sample preparation than SC-XRD, making it an ideal tool for routine characterization and quality control of crystalline materials. aps.org

Interactive Data Table: Hypothetical Powder XRD Data for a Crystalline Sample

| 2θ Angle (°) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 8.5 | 10.40 | 65 |

| 12.1 | 7.31 | 100 |

| 15.8 | 5.60 | 45 |

| 17.1 | 5.18 | 80 |

| 20.5 | 4.33 | 30 |

| 24.3 | 3.66 | 95 |

Computational Chemistry and Theoretical Insights into 3 Pentylpentane 2,4 Dione

Density Functional Theory (DFT) Studies on Molecular Structure, Electronic Properties, and Energetics

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure of molecules. DFT studies on β-diketones like pentane-2,4-dione provide a reliable framework for understanding 3-pentylpentane-2,4-dione. ekb.egorientjchem.org

Table 1: Representative Calculated Structural Parameters for the Enol Form of Pentane-2,4-dione using DFT (B3LYP/6-311++G(3df,2p))

This table shows data for the parent compound, pentane-2,4-dione, which serves as a model for the core structure of this compound. The numbering corresponds to the standard pentane-2,4-dione structure.

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths | C=O | 1.20 - 1.23 Å |

| C-C (backbone) | 1.50 - 1.54 Å | |

| C-O (enol) | 1.30 - 1.34 Å | |

| C=C (enol) | 1.37 - 1.41 Å | |

| Bond Angles | O=C-C | 120° - 124° |

| C-C-C | 118° - 122° | |

| C-C-O (enol) | 120° - 125° |

Data extrapolated from studies on similar compounds.

Electronic Properties: DFT calculations provide valuable information on electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive. Furthermore, molecular electrostatic potential (MESP) maps can be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. biointerfaceresearch.com For this compound, the oxygen atoms of the carbonyl groups would be regions of high negative potential, making them susceptible to electrophilic attack.

Energetics: A significant application of DFT is the study of the relative energies of different isomers or tautomers. For substituted pentanediones, DFT can determine the energy difference between the keto and enol forms. orientjchem.org Studies on 3-phenyl-2,4-pentanedione (B1582117) have shown that the keto form can be more stable than the enol form, with the energy difference being influenced by the solvent. orientjchem.org For this compound, DFT calculations would be essential to quantify the relative stability of its tautomers and conformers, providing insight into which form is likely to predominate under given conditions.

Quantum Chemical Calculations of Reaction Mechanisms and Transition State Analysis

Quantum chemical calculations are instrumental in mapping out the pathways of chemical reactions, identifying intermediate structures, and calculating energy barriers. rsc.org These methods can be applied to understand the reactions that this compound undergoes, such as alkylation, condensation, and cyclization. acs.orglookchem.com

By modeling a proposed reaction pathway, researchers can locate the transition state (TS)—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy (Ea), which determines the reaction rate. For example, in the synthesis of heterocyclic compounds from this compound, DFT calculations could be used to compare different possible cyclization pathways, revealing the most energetically favorable route. researchgate.net Such calculations can elucidate whether a reaction proceeds via a concerted mechanism or a stepwise one involving intermediates. mdpi.com This predictive power allows for the rational design of synthetic routes and catalysts before undertaking extensive and costly experimental work. rsc.org

Molecular Modeling and Conformational Analysis

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.org For this compound, the flexible pentyl group introduces significant conformational complexity.

Molecular modeling techniques, from simple molecular mechanics to high-level quantum calculations, are used to explore the potential energy surface of the molecule. The primary focus would be on the rotation around the C-C bonds within the pentyl chain and the C-C bond connecting the chain to the dione (B5365651) backbone. Different rotational arrangements lead to various conformers, such as anti (staggered, low energy) and gauche (staggered, slightly higher energy) or eclipsed (high energy) forms. organicchemistrytutor.com The steric bulk of the pentyl group and its interactions with the acetyl groups of the dione moiety determine the relative stability of these conformers. The most stable conformation will be the one that minimizes steric hindrance. libretexts.org Computational analysis can predict the relative energies of these conformers and their population distribution at a given temperature.

Table 2: Hypothetical Relative Energies of Key Conformers of this compound

This table illustrates the type of data obtained from a conformational analysis. The energy values are representative examples based on general principles of steric interactions.

| Conformer (Rotation about Cα-Cβ of pentyl group) | Dihedral Angle | Relative Energy (kcal/mol) | Stability |

| Anti-periplanar | ~180° | 0.0 | Most Stable |

| Gauche | ~60° | ~0.9 | Stable |

| Eclipsed | ~0° | >5.0 | Least Stable |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can accurately predict spectroscopic parameters, which is invaluable for structure verification and interpretation of experimental data.

Vibrational Frequencies: DFT calculations are widely used to compute the harmonic vibrational frequencies of molecules. ekb.eg These frequencies correspond to the normal modes of vibration, such as stretching, bending, rocking, and twisting of bonds. libretexts.org For this compound, which is a non-linear molecule with 30 atoms, there would be 3N-6 = 3(30)-6 = 84 normal vibrational modes. libretexts.org Calculated frequencies are often scaled by an empirical factor to achieve better agreement with experimental (anharmonic) frequencies observed in IR and Raman spectra. iastate.edu Potential Energy Distribution (PED) analysis can then be used to assign each calculated frequency to a specific type of molecular motion. ekb.egnepjol.info Calculations on pentane-2,4-dione have shown excellent agreement with experimental spectra, and a similar approach for this compound would allow for a detailed assignment of its vibrational spectrum. ekb.eg

Table 3: Selected Predicted Vibrational Frequencies for a Substituted Pentanedione

This table presents representative data based on calculations for pentane-2,4-dione, illustrating what would be calculated for the 3-pentyl derivative. ekb.egresearchgate.net

| Frequency (cm⁻¹) | Vibrational Mode Assignment |

| ~3000-2850 | C-H stretching (pentyl and methyl groups) |

| ~1725-1700 | C=O stretching (keto form) |

| ~1650-1600 | C=O / C=C stretching (enol form) |

| ~1460 | C-H bending (pentyl and methyl groups) |

| ~1250 | C-C stretching |

NMR Chemical Shifts: Predicting ¹H and ¹³C NMR chemical shifts is another powerful application of computational chemistry. Methods like the Gauge-Including Atomic Orbital (GIAO) approach, often coupled with DFT, are standard for this purpose. liverpool.ac.uk More advanced prediction software often employs a combination of quantum mechanics, empirical corrections, and database methods (using fragments or HOSE codes) for higher accuracy. chemaxon.com For this compound, such calculations would predict the chemical shifts for each unique carbon and hydrogen atom, aiding in the assignment of complex experimental spectra and confirming the compound's structure. researchgate.net

Table 4: Illustrative Predicted ¹³C NMR Chemical Shifts for this compound

Values are hypothetical estimates based on known chemical shift ranges and data for similar compounds like 3-ethylpentane-2,4-dione. nih.gov

| Carbon Atom | Environment | Predicted Chemical Shift (ppm) |

| C=O | Carbonyl | ~203 |

| Cα | Methine (CH) | ~65 |

| CH₃ (acetyl) | Methyl | ~28 |

| C1 (pentyl) | Methylene (B1212753) (-CH₂-) | ~30 |

| C2 (pentyl) | Methylene (-CH₂-) | ~29 |

| C3 (pentyl) | Methylene (-CH₂-) | ~32 |

| C4 (pentyl) | Methylene (-CH₂-) | ~22 |

| C5 (pentyl) | Methyl (-CH₃) | ~14 |

Research Applications and Potential in Advanced Chemical Systems

Role in Catalysis: Design of Novel Ligands for Metal-Catalyzed Transformations

3-Pentylpentane-2,4-dione, a derivative of acetylacetone (B45752), belongs to the class of β-diketones, which are renowned for their role as versatile ligands in coordination chemistry and catalysis. The deprotonated form, 3-pentylacetylacetonate, acts as a bidentate ligand, coordinating to a metal ion through its two oxygen atoms to form a stable six-membered chelate ring. This structural motif is fundamental to the utility of metal acetylacetonate (B107027) complexes in various catalytic processes.

The introduction of a pentyl group at the central carbon (C3) position of the acetylacetonate backbone significantly influences the ligand's electronic and steric properties. This substitution enhances the lipophilicity of the resulting metal complex, thereby increasing its solubility in nonpolar organic solvents commonly used in homogeneous catalysis. This property is advantageous for applications such as catalyst precursors for industrial hydroformylation and polymerization reactions.

Substituted acetylacetonate ligands, including the 3-pentyl derivative, are instrumental in the design of novel metal catalysts. By modifying the substituents on the acetylacetone framework, chemists can fine-tune the steric bulk and electron-donating or withdrawing properties of the ligand. This modulation directly impacts the stability, reactivity, and selectivity of the metal center. For instance, bulkier substituents can create specific steric environments around the metal, influencing the regioselectivity or stereoselectivity of a catalytic transformation. While broad research exists on metal acetylacetonates (B15086760), the specific use of this compound allows for the creation of catalysts with tailored solubility and steric profiles for specific organic syntheses. wikipedia.orgnih.gov

These complexes serve as precursors for Metal-Organic Chemical Vapour Deposition (MOCVD) and as catalysts for a range of organic reactions. The synthesis of transition metal complexes with olefin-substituted acetylacetonates has been achieved by reacting the ligand with a metal salt, demonstrating the straightforward formation of these catalytic compounds. tandfonline.com The ability to systematically modify the ligand, as seen with this compound, is a key strategy in the rational design of catalysts for C-H functionalization and other advanced transformations. nih.gov

Selective Separation Technologies: Application in Polymer Inclusion Membranes for Metal Ion Extraction and Recovery

Polymer Inclusion Membranes (PIMs) have emerged as a promising technology for the selective separation and recovery of metal ions from aqueous solutions, aligning with principles of environmental sustainability and the circular economy. mdpi.comrsc.org These membranes typically consist of a base polymer (e.g., polyvinyl chloride - PVC or cellulose (B213188) triacetate - CTA), a plasticizer, and a carrier (an extractant or ionophore) physically entrapped within the polymer matrix. mdpi.com this compound and its structural analogs, such as 3-propyl-pentane-2,4-dione, have demonstrated significant potential as effective carriers in PIMs for targeted metal ion extraction. mdpi.comresearchgate.net

The function of this compound within the PIM is to act as a selective chelating agent. At the interface between the source aqueous phase and the membrane, the β-diketone carrier complexes with a target metal ion. This neutral metal-ligand complex is then transported across the membrane, driven by a concentration gradient. At the other side of the membrane (the receiving phase), the metal ion is released, often facilitated by a change in pH, and the carrier is regenerated to continue the transport cycle.

Research has shown that PIMs containing β-diketone derivatives are effective for extracting various metal ions from industrial wastewater. For example, a PIM composed of PVC and 3-propyl-pentane-2,4-dione as the carrier was successfully used to remove chromium (Cr(III)), zinc (Zn(II)), and nickel (Ni(II)) from post-galvanic wastewater. mdpi.comresearchgate.net The efficiency of this removal highlights the capability of the 3-alkyl-pentane-2,4-dione structure as a carrier. researchgate.net Studies on similar systems have quantified the extraction efficiencies for various metal ions, demonstrating the selectivity of these carriers.

The table below summarizes the performance of PIMs using a close analog, 3-propyl-pentane-2,4-dione, which indicates the expected performance for this compound.

| Target Metal Ion(s) | PIM Composition (Carrier) | Source Solution | Key Finding | Reference |

|---|---|---|---|---|

| Cr(III), Zn(II), Ni(II) | PVC with 3-propyl-pentane-2,4-dione | Post-galvanic wastewater | Achieved removal efficiencies of 75–78% for Zn(II) and 62–64% for Cr(III). | researchgate.netnih.gov |

| Zn(II), Cu(II), Cr(III), Ni(II) | PIM with 3-propyl-pentane-2,4-dione/DEHA | Model solutions simulating roadside soil contaminants | Extraction coefficients were 94% for Zn(II), 78% for Cu(II), 50% for Cr(III), and 9% for Ni(II), showing high selectivity for Zinc. | nih.gov |

| Zn(II) | PIM with 3-propyl-acac and 3-benzyl-acac | Zn-Cu-Co-Ni mixture | Effectively separated Zn(II) ions from the mixture. | mdpi.com |

The hydrophobic pentyl group in this compound is crucial for its role as a carrier. It ensures the molecule remains securely embedded within the polymer matrix, reducing leaching into the aqueous phases and thereby enhancing the long-term stability and reusability of the membrane. nih.gov

Green Chemistry Principles Applied to Synthetic Pathways Involving this compound

The synthesis of 3-substituted derivatives of pentane-2,4-dione, including this compound, has been an area of focus for the application of green chemistry principles. Traditional synthesis methods often rely on hazardous solvents and reagents. Modern approaches aim to improve efficiency, reduce waste, and utilize more environmentally benign materials.

A significant advancement is the development of a novel synthesis method that uses industrially common ketones, such as methyl isobutyl ketone (MIBK), as the reaction medium. researchgate.net This method offers several advantages over traditional syntheses that use highly polar organic solvents. The use of MIBK allows for the azeotropic removal of water during the reaction, which can improve reaction yields and enable the use of moisture-sensitive reagents. researchgate.net Furthermore, this approach simplifies product isolation, often involving distillation, which reduces the need for extensive chromatographic purification. researchgate.net

Another key green chemistry strategy is the move towards solvent-free reaction conditions. For related compounds, acid-promoted thioacetalization reactions using a derivative of pentane-2,4-dione have been shown to proceed efficiently without any solvent. organic-chemistry.org These solvent-free reactions not only eliminate the environmental and safety issues associated with volatile organic solvents but also can lead to faster reaction rates and easier product isolation through simple filtration. organic-chemistry.org Such methodologies represent a significant step towards more sustainable chemical manufacturing.

The table below outlines synthetic methodologies for 3-substituted pentane-2,4-diones, highlighting the application of green chemistry principles.

These innovative synthetic routes demonstrate a commitment to reducing the environmental footprint of chemical production involving this compound, making its applications in catalysis and separation technologies more sustainable.

Q & A

Q. What analytical methods are recommended for characterizing the purity and identity of 3-pentylpentane-2,4-dione?

Answer:

- GC-MS : Ideal for volatile compound analysis. Use retention time matching (e.g., 16.299 min as observed for structurally similar diones) and mass fragmentation patterns to confirm identity .

- HPLC : Semi-preparative HPLC with C18 columns can resolve impurities, particularly for polar derivatives. Adjust mobile phase composition (e.g., acetonitrile/water gradients) to optimize separation .

- Refractive Index and Density : Cross-check experimental values (e.g., 1.427 for refractive index, 0.904 g/cm³ for density) against literature data .

Q. How can tautomeric equilibria of this compound be experimentally resolved?

Answer:

Q. What safety precautions are critical when handling this compound?

Answer:

- Ventilation : Use fume hoods due to low vapor pressure (0.0442 mmHg at 25°C) to avoid inhalation risks .

- Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles; the compound is classified as an irritant (Xi) .

Advanced Research Questions

Q. How can computational methods rationalize the reactivity of this compound in hydrogen-bonding interactions?

Answer:

- Abraham Descriptors : Calculate hydrogen bond basicity () and acidity () using partition coefficient models. Alkyl derivatives exhibit strong polarity but no inherent H-bond acidity, unlike fluorinated analogs .

- DFT Calculations : Optimize molecular geometry to predict intermolecular interactions (e.g., H···O contacts) and correlate with crystallographic data .

Q. What strategies optimize the synthesis of this compound derivatives for biological activity screening?

Answer:

- Cross-Coupling Reactions : Employ Suzuki-Miyaura coupling (Pd catalysts) to introduce aryl/heteroaryl groups at the pentyl chain. Pre-functionalize the dione with halides or boronic esters .

- Reductive Functionalization : Reduce sulfanylmethyl derivatives (e.g., 3-[(alkylsulfanyl)methyl]pentane-2,4-diones) to diols using NaBH₄, enabling cyclization to 1,3-dioxanes .

Q. How should researchers address discrepancies in reported physicochemical properties (e.g., LogP)?

Answer:

- Experimental Validation : Measure LogP via shake-flask method (octanol/water) and compare with computational predictions (e.g., XLogP3). For this compound, experimental LogP = 2.36 vs. calculated 2.85 .

- Meta-Analysis : Review multiple databases (e.g., NIST, ECHA) to identify systematic errors in measurement protocols .

Q. What crystallographic approaches resolve structural ambiguities in this compound derivatives?

Answer:

- SHELX Suite : Use SHELXL for high-resolution refinement and SHELXD for experimental phasing of twinned crystals. Validate with R-factors (target < 0.05) and data-to-parameter ratios (>10:1) .

- Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., H···H, O···H) to explain packing motifs and stability .

Q. How can microbial assays evaluate the antioxidant potential of this compound analogs?

Answer:

- Extract Preparation : Isolate compounds via methanolic extraction and fractionation (e.g., Bacillus sp. WG4 protocols). Use GC-MS to confirm pyrrolo[1,2-a]pyrazine-dione derivatives .

- DPPH Assay : Measure radical scavenging activity at 517 nm. Correlate results with electron-donating substituents (e.g., hydroxyl or methoxy groups) .

Q. What chromatographic techniques improve purification of azido-functionalized derivatives?

Answer:

- Flash Chromatography : Use silica gel with ethyl acetate/hexane gradients (e.g., 20–50% EtOAc) to separate 3-(2-azidomethylphenyl) derivatives. Monitor by TLC (Rf = 0.3–0.5) .